molecular formula C11H10N2O4 B13208433 2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13208433
M. Wt: 234.21 g/mol
InChI Key: KRHFGSHDKCVVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is known for its unique structure, which includes a methoxy group and a phthalazinone moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of anthranilic acid derivatives . The synthetic route can be complex and may require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods often involve large-scale organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the context of its use in research .

Comparison with Similar Compounds

2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-(6-methoxy-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C11H10N2O4/c1-17-8-2-3-9-7(4-8)5-12-13(11(9)16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

KRHFGSHDKCVVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(N=C2)CC(=O)O

Origin of Product

United States

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